3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide
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Overview
Description
3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic compounds containing a fusion of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide typically involves the cyclization of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the prop-2-enyl group. One common method involves the reaction of ortho-phenylenediamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or thiolate ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Nucleophiles like chloride, iodide, thiolate; solvents like acetone or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with different anions.
Scientific Research Applications
3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Contains a phenyl group instead of a prop-2-enyl group.
5,6-Dimethylbenzimidazole: Contains methyl groups at the 5 and 6 positions of the benzimidazole ring.
Uniqueness
3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide is unique due to the presence of the prop-2-enyl group and the bromide ion, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.BrH/c1-2-7-13-8-5-3-4-6-9(8)14(12)10(13)11;/h2-6,11H,1,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIWSQBLDUPVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=C(N(C2=CC=CC=C21)N)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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